6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Description
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a brominated quinoxaline derivative characterized by a bicyclic quinoxaline-2,3-dione core with methyl groups at the 1- and 4-positions and a bromine atom at the 6-position. This compound is synthesized through the reaction of 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination and subsequent substitution reactions . Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 269.09 g/mol . The bromine atom at position 6 significantly influences its electronic and steric properties, while the methyl groups enhance lipophilicity and modulate solubility .
Propriétés
IUPAC Name |
6-bromo-1,4-dimethylquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMIMJEBVNKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N(C(=O)C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dimethylquinoxaline-2,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-azido-1,4-dimethylquinoxaline-2,3-dione or 6-thiocyanato-1,4-dimethylquinoxaline-2,3-dione.
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced forms of the quinoxaline ring.
Applications De Recherche Scientifique
Medicinal Chemistry
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is primarily studied for its potential as a d-amino acid oxidase (DAAO) inhibitor. DAAO plays a crucial role in the metabolism of d-amino acids, which are important neurotransmitters in the brain. Inhibition of this enzyme can lead to increased levels of d-serine, a modulator of neurotransmitter systems involved in conditions such as schizophrenia and chronic pain.
Mechanism of Action:
The compound binds to the active site of DAAO, preventing the oxidation of d-amino acids and modulating neurotransmitter levels in neuronal cultures .
Case Study: DAAO Inhibition
In vitro studies demonstrated that this compound effectively inhibits DAAO activity, leading to increased d-serine levels .
Antiviral Activity
Recent investigations have shown that quinoxaline derivatives possess antiviral properties. For example, compounds similar to 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline have demonstrated efficacy against human cytomegalovirus (HCMV). Comparative assays indicated lower effective concentrations with minimal cytotoxicity when tested against standard antiviral drugs like ganciclovir.
| Compound | HCMV pol Activity IC50 (nM) | HCMV pra Activity IC50 (nM) |
|---|---|---|
| 6-Bromo-1,4-dimethylquinoxaline | TBD | TBD |
| Ganciclovir | 1300 | - |
| Acyclovir | >20000 | - |
Case Study: Antiviral Efficacy
A study revealed that derivatives structurally similar to 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline exhibited promising antiviral activity against HCMV with significant reductions in viral load at low concentrations .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Derivatives of quinoxalines have shown significant inhibitory effects on various tumor cell lines. Specific synthesized derivatives exhibited IC50 values lower than those of doxorubicin in HCT-116 and MCF-7 cell lines.
Case Study: Anticancer Activity
Research indicated that modifications to the quinoxaline structure could enhance anticancer activity against multiple tumor types .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing novel catalysts and materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. As a potential DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Comparisons
Quinoxaline-2,3-dione derivatives exhibit diverse biological activities, including roles as enzyme inhibitors (e.g., PARP-1) and receptor antagonists (e.g., AMPA). Below is a comparative analysis of key analogs:
Spectroscopic and Physical Properties
Activité Biologique
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (CAS Number: 1770-36-1) is a compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry and material science.
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.0947 g/mol
Structure: The compound features a bromine atom at the 6th position and two methyl groups at the 1st and 4th positions on the quinoxaline ring, which significantly influences its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves the bromination of 1,4-dimethylquinoxaline-2,3-dione using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. Controlled temperatures are essential to ensure selective bromination at the desired position.
The primary mechanism of action for this compound is its role as a potential d-amino acid oxidase (DAAO) inhibitor. By binding to the active site of DAAO, it prevents the oxidation of d-amino acids, which can modulate neurotransmitter levels in the brain. This property suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and chronic pain .
Antiviral Activity
Recent studies have shown that quinoxaline derivatives exhibit antiviral properties. For instance, a systematic review highlighted that compounds with a quinoxaline moiety have shown efficacy against various viruses including human cytomegalovirus (HCMV). In comparative assays against standard antiviral drugs like ganciclovir, certain derivatives demonstrated lower effective concentrations (EC50) with minimal cytotoxicity .
| Compound | HCMV pol Activity IC50 (nM) | HCMV pra Activity IC50 (nM) |
|---|---|---|
| 6-Bromo-1,4-dimethylquinoxaline | TBD | TBD |
| Ganciclovir | 1300 | - |
| Acyclovir | >20000 | - |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies indicated that derivatives of quinoxalines showed significant inhibitory effects on various tumor cell lines. For example, certain synthesized derivatives exhibited IC50 values lower than that of doxorubicin in HCT-116 and MCF-7 cell lines . This suggests that modifications to the quinoxaline structure could enhance its anticancer activity.
Case Studies
Case Study 1: DAAO Inhibition
In vitro studies demonstrated that this compound effectively inhibits DAAO activity. This inhibition was correlated with increased levels of d-serine in neuronal cultures, suggesting a mechanism for its neuroprotective effects.
Case Study 2: Antiviral Efficacy
A recent investigation into quinoxaline derivatives revealed that compounds structurally similar to 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline exhibited promising antiviral activity against HCMV. The study noted a significant reduction in viral load at low concentrations without cytotoxic effects on host cells .
Q & A
Q. What in vitro assays are recommended for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., EGFR, VEGFR).
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after treating HeLa or HEK293 cells.
- Molecular Docking : Screen against kinase crystal structures (PDB) to identify binding poses. Cross-validate with SPR (Surface Plasmon Resonance) for affinity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
